molecular formula C5H9NO B2776449 3-Oxa-7-azabicyclo[4.1.0]heptane CAS No. 333-10-8

3-Oxa-7-azabicyclo[4.1.0]heptane

Cat. No. B2776449
CAS RN: 333-10-8
M. Wt: 99.133
InChI Key: DIUNZTQKLKGEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-7-azabicyclo[4.1.0]heptane is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a bicyclic compound that contains a nitrogen atom and an oxygen atom in its ring structure. This compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Oxa-7-azabicyclo[4.1.0]heptane is its unique chemical properties, which make it an attractive candidate for various scientific research applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for the research and development of 3-Oxa-7-azabicyclo[4.1.0]heptane. One of the most promising directions is the development of new painkillers based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new treatments for various neurological disorders. Finally, the synthesis of analogs of this compound may lead to the development of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-oxa-6-azabicyclo[3.1.0]hexane with a suitable oxidizing agent. This reaction leads to the formation of this compound in good yields. Another method involves the reaction of 2,5-dihydrofuran with an appropriate amine, followed by oxidation to yield the desired compound.

Scientific Research Applications

The unique chemical properties of 3-Oxa-7-azabicyclo[4.1.0]heptane make it an attractive candidate for various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies, making it a potential candidate for the development of new painkillers.

properties

IUPAC Name

3-oxa-7-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-7-3-5-4(1)6-5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUNZTQKLKGEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333-10-8
Record name 3-oxa-7-azabicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.